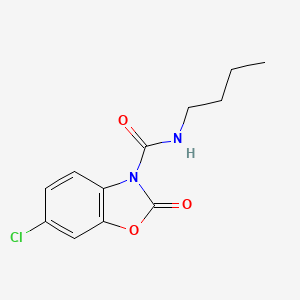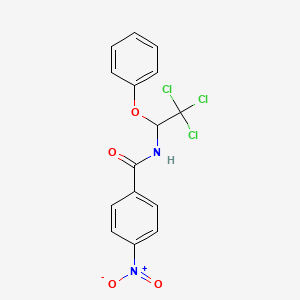![molecular formula C21H14Cl2N2O2 B11709339 3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C26H21Cl2N5O2 This compound is known for its unique chemical structure, which includes a benzoxazole ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with 2-(2-methylphenyl)-1,3-benzoxazole-5-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide moiety allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(2-methylphenyl)benzamide
- 3,4-dichloro-N-[(2-methylphenyl)methyl]benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H14Cl2N2O2 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-4-2-3-5-15(12)21-25-18-11-14(7-9-19(18)27-21)24-20(26)13-6-8-16(22)17(23)10-13/h2-11H,1H3,(H,24,26) |
InChI Key |
RFLRJXOSZBYFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)

![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)
![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
